molecular formula C7H12O4 B132165 Diethyl aminomalonate CAS No. 6829-40-9

Diethyl aminomalonate

Cat. No.: B132165
CAS No.: 6829-40-9
M. Wt: 160.17 g/mol
InChI Key: IYXGSMUGOJNHAZ-UHFFFAOYSA-N
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Description

Diethyl aminomalonate, also known as aminomalonic acid diethyl ester hydrochloride, is a compound with the chemical formula C7H16ClNO4. It is characterized by its diethylamino and malonate functional groups. This compound is widely used in organic synthesis due to its versatility and reactivity .

Mechanism of Action

Target of Action

Diethyl aminomalonate, also known as Diethyl 2-aminomalonate, is primarily used in the synthesis of various organic compounds. It is often used as a building block in peptide synthesis . The primary targets of this compound are the molecules that it reacts with in these synthesis reactions.

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, nitrogen-containing tethered diacids, easily prepared by reductive alkylation of this compound, undergo double Michael reactions with 3-butyn-2-one to give highly functionalized and substituted piperidines .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of the compounds it helps create. For example, it is used in the synthesis of pipecolic acid derivatives . These derivatives can then participate in various biochemical pathways, depending on their specific structures and properties.

Result of Action

The result of this compound’s action is the formation of new compounds through chemical reactions. For example, it can help synthesize highly functionalized and substituted piperidines . The specific molecular and cellular effects would depend on the properties of these synthesized compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the conditions under which the chemical reactions it participates in are carried out, such as temperature, pH, and the presence of other reagents. For instance, the synthesis of pipecolic acid derivatives from this compound involves reductive alkylation, a reaction that can be influenced by factors like the choice of reducing agent and reaction temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl aminomalonate can be synthesized through several methods. One common method involves the reaction of diethyl isonitrosomalonate with hydrogen in the presence of a palladium-on-charcoal catalyst. The reaction is carried out in absolute alcohol, and the product is then converted to this compound hydrochloride by passing dry hydrogen chloride over the solution .

Another method involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide to produce the nitrile, which is then treated with ethanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Diethyl aminomalonate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and acyl chlorides.

Major Products Formed

Scientific Research Applications

Diethyl aminomalonate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the synthesis of biologically active molecules and as a building block in peptide synthesis.

    Medicine: It is used in the synthesis of drugs and as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl aminomalonate: Similar in structure but with methyl groups instead of ethyl groups.

    Diethyl malonate: Lacks the amino group present in diethyl aminomalonate.

    Diethyl acetamidomalonate: Contains an acetamido group instead of an amino group.

Uniqueness

This compound is unique due to its combination of diethylamino and malonate functional groups, which provide it with distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the synthesis of a wide range of compounds .

Properties

IUPAC Name

diethyl propanedioate
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InChI

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3
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InChI Key

IYXGSMUGOJNHAZ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)CC(=O)OCC
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Molecular Formula

C7H12O4
Record name DIETHYLMALONATE
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DSSTOX Substance ID

DTXSID7021863
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Molecular Weight

160.17 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Colorless liquid with a sweet ester odor; [Hawley], Liquid, COLOURLESS LIQUID., colourless liquid with slightly fruity odour
Record name Propanedioic acid, 1,3-diethyl ester
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Boiling Point

200 °C, 199.00 to 200.00 °C. @ 760.00 mm Hg, 199 °C
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Flash Point

200 °F (93 °C) (open cup), 85 °C c.c.
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Solubility

In water, 20 g/L at 20 °C, Miscible with ethanol, ether; very soluble in acetone, benzene, Soluble in chloroform, Soluble in fixed oils, propylene glycol; insoluble in glycerin, mineral oil at 200 °C, 23.2 mg/mL at 37 °C, Solubility in water, g/l at 20 °C: 20 (moderate), soluble in most fixed oils and propylene glycol; slightly soluble in alcohol and water; insoluble in glycine and mineral oil, 1 mL in 1.5 mL 60% alcohol (in ethanol)
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Density

1.0551 g/cu cm at 20 °C, Density (at 20 °C): 1.06 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.053-1.056
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Vapor Density

5.52 (Air = 1), Relative vapor density (air = 1): 5.52
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Vapor Pressure

0.26 [mmHg], 0.19 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 36
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Impurities

In some cases, the use of conventional GC/FTIR technique is limited due to its lower detectability to micro-components in organic mixtues in comparison to GC/MS. In this paper, an integration of LG/GC using retention gap technique with partially concurrent solvent evaporation, as a efficient chromatographic system for sample preconcentration and preseparation, was coupled into FTIR system in order to overcome the detectability problems of GC/FTIR analysis. The applicability of the on-line LG-GC/FTIR method is demonstrated by analysis of the isomers of divinylbenzene in purified diethyl malonate under conditions of hexane/dichloromethane (85:15) used as mobile phase in LC, solvent evaporation temperature of 75 degrees C and inlet pressure of 0.20MPa etc.
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Color/Form

Colorless liquid, Clear, colorless liquid

CAS No.

105-53-3
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Melting Point

-50 °C
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Synthesis routes and methods

Procedure details

30 Milliliters of water and 7.0 g of sodium hydrogen carbonate were added to a suspension of 17.5 g of diethyl aminomalonate hydrochloride in 150 ml of dichloromethane. After 20 minutes, the dichloromethane layer was separated and dried over magnesium sulfate. The solvent was removed by evaporation under reduced pressure to obtain colorless oily diethyl aminomalonate. The diethyl aminomalonate was made into a solution of the diethyl aminomalonate, 10.0 g of α-hydroxyisocaproic acid and 8.7 g of N-hydroxysuccinimide dissolved in 200 ml of dioxane. To the solution was added 15.7 g of N,N'-dicyclohexylcarbodiimide. The mixture was stirred for 16 hours at room temperature and then filtered. The filtrate was subjected to removal of the solvent by evaporation. The residue was mixed with ethyl acetate, and the mixture was washed with 10% hydrochloric acid, water, an aqueous solution saturated with sodium hydrogen carbonate, and an aqueous solution saturated with NaCl solution in this order, and dried over magnesium sulfate. The solvent was removed by evaporation to obtain 29.19 g of diethyl N-(2-hydroxyimino- 4-methylpentanoyl)aminomalonate (Compound B-25) as a colorless oily substance.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
diethyl aminomalonate

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl aminomalonate
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Diethyl aminomalonate
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Diethyl aminomalonate
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Diethyl aminomalonate
Reactant of Route 5
Diethyl aminomalonate
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Diethyl aminomalonate
Customer
Q & A

Q1: What is the molecular formula and weight of diethyl aminomalonate?

A1: this compound has the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol.

Q2: How can this compound be spectroscopically characterized?

A2: Various spectroscopic techniques can be employed to characterize this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is helpful in identifying the different proton environments within the molecule. Infrared (IR) spectroscopy reveals characteristic absorption bands corresponding to specific functional groups, such as the ester carbonyl and amine functionalities. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. []

Q3: What is the role of this compound in organic synthesis?

A3: this compound is a valuable reagent in organic synthesis, primarily due to its ability to generate azomethine ylides. These reactive intermediates are versatile dipoles in 1,3-dipolar cycloaddition reactions, leading to the formation of various heterocyclic compounds, particularly pyrrolidines. [, , , , , ]

Q4: What types of reactions commonly utilize this compound?

A4: The most prevalent reaction involving this compound is the 1,3-dipolar cycloaddition with dipolarophiles such as alkenes, alkynes, and other electron-deficient pi systems. These reactions offer a powerful and efficient route to diversely substituted pyrrolidines and other heterocyclic scaffolds. [, , , ]

Q5: Can you provide an example of a specific reaction using this compound?

A5: One example is the synthesis of 1H,1′H-2,3′-bipyrroles described by researchers. They utilized this compound in a cyclocondensation reaction with 2-(acylethynyl)pyrroles in the presence of cesium carbonate (Cs2CO3) in acetonitrile under reflux conditions. This method efficiently produced the desired bipyrroles in good yields. []

Q6: How does the structure of this compound influence its reactivity?

A6: The presence of both the amino group and the two ester groups on the central carbon atom significantly influences the reactivity of this compound. The amino group, upon condensation with aldehydes, readily forms the azomethine ylide. The ester groups contribute to the stabilization of the ylide through electron-withdrawing effects. []

Q7: Are there any challenges associated with using this compound in synthesis?

A7: One potential challenge is controlling the regioselectivity of the 1,3-dipolar cycloaddition reactions. Depending on the substituents on the dipolarophile and the reaction conditions, mixtures of regioisomers can be obtained. []

Q8: How does modifying the structure of this compound impact its reactivity?

A8: While the provided research focuses primarily on this compound, it's reasonable to expect that modifications to its structure, such as changing the ester groups or introducing substituents on the amino group, would affect its reactivity. For example, bulkier ester groups might influence the stereoselectivity of cycloaddition reactions.

Q9: What are the potential applications of compounds synthesized from this compound?

A9: Given the biological relevance of the pyrrolidine motif, compounds derived from this compound hold potential in various fields. These include medicinal chemistry for drug discovery, agrochemicals for developing new pesticides or herbicides, and materials science for creating novel polymers or functional materials. [, , ]

Q10: Are there specific examples of bioactive compounds synthesized using this compound?

A10: Research highlights the synthesis of SL651498, a compound with anxiolytic activity, utilizing a synthetic route starting with this compound. This example underscores the potential of this building block in accessing pharmacologically relevant structures. []

Q11: What are some current research areas related to this compound?

A11: Current research focuses on developing new catalytic systems and reaction conditions to improve the efficiency and selectivity of reactions involving this compound. Exploring alternative solvents, like water, to promote greener and more sustainable synthetic methods is another area of active investigation. []

Q12: Can computational chemistry be applied to this compound chemistry?

A12: Absolutely. Computational methods like density functional theory (DFT) calculations can be employed to study the mechanism of reactions involving this compound, predict the regio- and stereoselectivity of cycloaddition reactions, and gain insights into the stability and reactivity of intermediates. []

Q13: Are there any QSAR models available for compounds derived from this compound?

A13: The development of specific QSAR models for this compound derivatives depends on the target activity and the structural diversity of the compounds. Building robust models would require a substantial dataset of compounds with measured biological activities.

Q14: How is this compound typically analyzed and quantified?

A14: Common analytical techniques for this compound include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for sensitive detection and quantification. []

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